Diisobutylaminobenzoyloxypropyl theophylline
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Overview
Description
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline is a synthetic compound with the molecular formula C25H35N5O4 and a molecular weight of 469.6 g/mol. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the diisobutylamino and benzoyloxypropyl groups to theophylline enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 3-chloropropyl benzoylate in the presence of a base such as potassium carbonate to form 7-(3-benzoyloxypropyl)theophylline.
Amination: The intermediate product is then reacted with diisobutylamine under reflux conditions to yield the final product, 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced derivatives with potential changes in activity.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of structural modifications on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator effects.
Histone Deacetylase Activation: It activates histone deacetylases, which may play a role in its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used in respiratory disease treatment.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A theophylline derivative with a similar mechanism of action but different pharmacokinetics.
Uniqueness
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline is unique due to its enhanced pharmacological properties, such as increased potency and longer duration of action compared to theophylline. The addition of the diisobutylamino and benzoyloxypropyl groups provides distinct advantages in terms of efficacy and safety.
Properties
CAS No. |
102367-57-7 |
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Molecular Formula |
C25H35N5O4 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-16(2)13-30(14-17(3)4)15-19(34-24(32)18-10-8-7-9-11-18)12-20-26-21-22(27-20)28(5)25(33)29(6)23(21)31/h7-11,16-17,19H,12-15H2,1-6H3,(H,26,27) |
InChI Key |
QLXJTYNDIMITEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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